Product packaging for CMP-2-aminoethylphosphonate(Cat. No.:)

CMP-2-aminoethylphosphonate

Cat. No.: B1212283
M. Wt: 430.25 g/mol
InChI Key: FBADRUOBFLBKJQ-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMP-2-aminoethylphosphonate is a nucleotide-conjugated phosphonate that serves as a dedicated biosynthetic intermediate for studying bacterial phosphonate metabolism and cell surface tailoring . It is activated from 2-aminoethylphosphonate (2-AEP) by phosphonyl tailoring cytidylyltransferases (PntCs), enzymes that are widespread in bacterial phosphonate biosynthetic gene clusters . This activation mirrors the chemical logic of the well-characterized Lic pathway in pathogens like Streptococcus pneumoniae , where cytidylyltransferases activate phosphocholine for incorporation into cell wall glycans and lipids, a process that is a known virulence factor . The biosynthesis of this compound enables the incorporation of the 2-AEP moiety into specialized phosphonoglycans and phosphonolipids, which are components of the bacterial cell surface . Researchers can utilize this compound to investigate the role of phosphonate modifications in bacterial adaptation, persistence, and interactions with hosts. Its structure includes a cytidine monophosphate group linked to the phosphorus atom of 2-aminoethylphosphonate, making it essential for in vitro studies of glycosyltransferases and other enzymes that build complex phosphonylated cell surface structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O10P2 B1212283 CMP-2-aminoethylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N4O10P2

Molecular Weight

430.25 g/mol

IUPAC Name

2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid

InChI

InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1

InChI Key

FBADRUOBFLBKJQ-PEBGCTIMSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms Leading to Cmp 2 Aminoethylphosphonate

Initial C-P Bond Formation: The Role of Phosphoenolpyruvate (B93156) Mutase (Ppm)

The foundational step in the biosynthesis of nearly all known naturally occurring phosphonates is the creation of a C-P bond. This critical reaction is catalyzed by the enzyme Phosphoenolpyruvate Mutase.

Phosphoenolpyruvate mutase (Ppm or PEPPM), classified under EC 5.4.2.9, catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form 3-phosphonopyruvate (B1263368) (PnPy). This reaction is remarkable as it involves the cleavage of a phosphorus-oxygen (P-O) bond in PEP to form a highly stable C-P bond in PnPy.

The conversion of PEP to PnPy is thermodynamically unfavorable, with the equilibrium strongly favoring PEP by a factor of approximately 500. Consequently, the PnPy product must be rapidly consumed in a subsequent, irreversible step to drive the biosynthetic pathway forward. The catalytic mechanism of Ppm is thought to be a dissociative process that proceeds through a metaphosphate-like transition state. The enzyme requires a divalent metal ion, such as Mg²⁺, to function.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (Ppm) from Various Organisms

Organism Substrate K_m k_cat Reference
Pseudomonas gladioli Phosphonopyruvate (B1221233) 19 µM 200 µM/s/mg
Mytilus edulis (Blue mussel) Phosphonopyruvate 3 µM 34 s⁻¹
Tetrahymena pyriformis Phosphonopyruvate 3.5 µM 100 s⁻¹
Tetrahymena pyriformis Phosphoenolpyruvate 0.77 mM 5 s⁻¹
Trypanosoma cruzi Phosphonopyruvate 8 µM 12 s⁻¹

Following its formation, phosphonopyruvate is channeled into the next step of the pathway: an irreversible decarboxylation to yield phosphonoacetaldehyde (B103672) (PnAA). This reaction is catalyzed by phosphonopyruvate decarboxylase (Ppd), an enzyme with the EC number 4.1.1.82. Ppd is a member of the α-ketodecarboxylase family and depends on two essential cofactors: thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion like Mg²⁺ or Mn²⁺.

Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd) from Bacteroides fragilis

Parameter Value Reference
Substrate Phosphonopyruvate
K_m 3.2 µM
k_cat 10.2 s⁻¹
Cofactor Thiamine pyrophosphate
K_m 13 µM
Cofactor Mg(II)
K_m 82 µM
Cofactor Mn(II)
K_m 13 µM
Optimal pH 7.0-7.5

Catalytic Conversion of Phosphoenolpyruvate to Phosphonopyruvate

Amination of Phosphonoacetaldehyde: Synthesis of 2-Aminoethylphosphonate (AEP)

The aldehyde intermediate, PnAA, is converted into the foundational aminophosphonate, 2-aminoethylphosphonate (AEP), through a transamination reaction.

The synthesis of AEP from PnAA is catalyzed by the enzyme 2-aminoethylphosphonate-pyruvate transaminase (EC 2.6.1.37), commonly referred to as PhnW or AEP transaminase (AEPT). This enzyme facilitates a reversible reaction where the amino group from a donor, such as L-alanine, is transferred to PnAA, resulting in the formation of AEP and pyruvate (B1213749). Because the reaction is reversible, PhnW can participate in both the biosynthesis and the degradation of AEP, depending on the metabolic needs of the organism. In some bacteria, the gene for PhnW is fused with that of other enzymes in the pathway, creating bifunctional proteins.

PhnW is a classic example of a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. PLP, the active form of vitamin B6, acts as a coenzyme, covalently binding to the substrate to form a Schiff base intermediate, which helps to stabilize carbanionic intermediates during catalysis. PhnW exhibits a high degree of specificity for its substrates, showing a strong preference for AEP and pyruvate in the reverse reaction and PnAA and L-alanine in the forward biosynthetic reaction.

Table 3: Kinetic Parameters of 2-Aminoethylphosphonate-Pyruvate Transaminase (PhnW) from Salmonella typhimurium

Substrate K_m (mM) Reference
2-Aminoethylphosphonate (AEP) 1.11
Pyruvate 0.15
Phosphonoacetaldehyde (PnAA) 0.09
L-Alanine 1.4

Function of 2-Aminoethylphosphonate-Pyruvate Transaminase (PhnW) in AEP Formation

Nucleotidyl Activation of 2-Aminoethylphosphonate: Formation of CMP-2-aminoethylphosphonate by 2-Aminoethylphosphonate Cytidylyltransferase (PntC/PCYT2)

The final step in this specific biosynthetic pathway is the activation of AEP to prepare it for incorporation into larger biological molecules. This is achieved through nucleotidyl activation. The enzyme responsible is (2-aminoethyl)phosphonate cytidylyltransferase (EC 2.7.7.107), also known as PntC or, in some contexts, PCYT2.

This enzyme catalyzes the reaction between AEP and cytidine (B196190) triphosphate (CTP) to produce the activated intermediate, this compound, and pyrophosphate. This activation is a key strategy in many bacteria, enabling the subsequent transfer of the AEP moiety to lipids and glycans to form phosphonolipids and phosphonoglycans. PntC displays strong substrate specificity for CTP and AEP, with negligible activity toward other nucleotides or similar molecules like phosphocholine (B91661). Like many nucleotidyltransferases, its activity is dependent on the presence of divalent metal ions such as Mg²⁺ or Zn²⁺. In organisms such as Treponema denticola, PntC exists as a bifunctional fusion protein that also contains the PhnW transaminase domain.

Cytidylyltransfer Reaction Mechanism

The formation of this compound is achieved through a cytidylyltransfer reaction catalyzed by the PntC enzyme. uniprot.org The proposed mechanism involves the nucleophilic attack of the phosphonate (B1237965) group of 2-aminoethylphosphonate (AEP) on the α-phosphate of cytidine triphosphate (CTP). nih.gov This reaction leads to the formation of a pentacoordinate phosphate (B84403) intermediate or transition state. nih.gov

The PntC enzyme's active site provides extensive interactions that stabilize the pyrophosphate (PPi) leaving group from CTP, facilitating the transfer of the CMP moiety to AEP. nih.gov This process results in the final products: this compound and pyrophosphate. uniprot.org The reaction is analogous to that catalyzed by the related enzyme CTP:phosphocholine cytidylyltransferase (LicC), which is a virulence factor in Streptococcus pneumoniae. nih.gov However, unlike LicC which prefers phosphocholine, PntC enzymes show a distinct preference for AEP. nih.gov

Structural Analysis of PntC-Substrate Interactions

Structural studies, particularly the crystal structure of the PntC domain from Treponema denticola (Tde-PntC), have provided significant insights into its interaction with substrates. nih.gov The enzyme's structure includes an N-terminal PntC domain connected to a C-terminal AEP transaminase (AEPT) domain. nih.gov The active site is located within the PntC domain, where the CMP-AEP product binds. researchgate.net

Key findings from the structural analysis include:

Substrate Specificity: The selectivity of PntC for AEP over the structurally similar phosphocholine (P-Cho) is primarily determined by steric factors. nih.gov The active site of Tde-PntC is too constrained to accommodate the larger trimethylammonium group of phosphocholine. researchgate.net In contrast, the active site of LicC, which prefers phosphocholine, has smaller aspartate residues (D192 and D105) at positions equivalent to Glu196 and Glu104 in Tde-PntC, providing more space for the larger substrate. nih.gov

Active Site Residues: In the Tde-PntC crystal structure, the primary amine of AEP interacts with water molecules and the side chains of glutamate (B1630785) residues Glu196 and Glu104 through hydrogen bonds. nih.gov

Metal Ion Coordination: A striking feature of the Tde-PntC active site is the presence of two adjacent magnesium ions when complexed with the CMP-AEP product. researchgate.net This contrasts with the single metal ion observed in the related Spn-LicC enzyme complex. researchgate.net These metal ions are crucial for stabilizing the transition state and facilitating the cytidylyltransfer reaction. nih.govnih.gov

Molecular dynamics simulations have further illuminated the interaction dynamics. The cognate ligand, CMP-AEP, maintains a relatively stable conformation within the Tde-PntC active site. researchgate.net In contrast, a non-cognate ligand like CDP-Cho is forced into a less stable conformation, highlighting the precise structural fit required for efficient catalysis. nih.govresearchgate.net

Kinetic Characterization of PntC Activity

Steady-state kinetic analyses have been performed to quantify the substrate specificity and catalytic efficiency of PntC enzymes. nih.gov Using a coupled assay that detects the release of pyrophosphate, researchers have determined the kinetic parameters for PntC enzymes from different bacterial species, such as Alistipes shahii (Ari-PntC) and Treponema denticola (Tde-PntC). nih.gov

These studies confirm the strong preference of PntC for AEP as a substrate over phosphocholine (P-Cho). For instance, Ari-PntC exhibits a specificity constant (kcat/KM) for AEP that is 440-fold higher than for P-Cho. nih.gov Tde-PntC also shows activity towards AEP similar to Ari-PntC but is not sufficiently active towards P-Cho to obtain steady-state kinetic data. nih.gov This clear substrate preference supports their classification as phosphonate-specific cytidylyltransferases. nih.gov

Table 1: Steady-State Kinetic Parameters of PntC and LicC Enzymes nih.gov
EnzymeSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Specificity Ratio (ChoP:AEP)
Spn-LicCP-Cho1.06 ± 0.042.36 ± 0.654.5 x 10⁵200
AEP0.723 ± 0.054318 ± 1292.2 x 10³
Ari-PntCAEP1.05 ± 0.0516 ± 56.6 x 10⁴0.0023
P-Cho0.08 ± 0.01530 ± 1501.5 x 10²
Tde-PntCAEP1.05 ± 0.0616 ± 36.6 x 10⁴N/A

Note: Spn-LicC from Streptococcus pneumoniae, Ari-PntC from Alistipes shahii, Tde-PntC from Treponema denticola. N/A: Not applicable as activity with P-Cho was too low to determine.

Enzymatic Regulation and Cofactor Dependency (e.g., Mg²⁺, Zn²⁺)

The catalytic activity of PntC enzymes is highly dependent on the presence of divalent metal cations, which act as essential cofactors. uniprot.orgnih.gov Numerous enzymes that synthesize or utilize nucleotides, including transferases like PntC, require ions such as Mg²⁺ or Zn²⁺ for their function. nih.gov

Specifically for PntC from Treponema denticola, the cytidylyltransferase activity is supported by Mg²⁺ or Zn²⁺. uniprot.org The activity is inhibited in the presence of EDTA, a chelating agent that sequesters divalent cations, and this inhibition can be reversed by the addition of Mg²⁺ or Zn²⁺. uniprot.org While calcium (Ca²⁺) can also support some activity, it is weaker compared to magnesium or zinc. uniprot.org

The structural analysis of Tde-PntC revealed two magnesium ions in the active site, which are believed to play a crucial role in catalysis. researchgate.net These metal ions likely help to properly orient the substrates, neutralize the negative charges of the phosphate groups, and stabilize the pentacoordinate transition state during the nucleotidyl transfer reaction. nih.govnih.gov This dependence on Mg²⁺ and Zn²⁺ is a common regulatory mechanism for enzymes involved in phosphate metabolism. nih.govnih.gov

Metabolic Fates and Functional Integration of Cmp 2 Aminoethylphosphonate

Incorporation into Complex Phosphonolipids

Cytidine (B196190) monophosphate-2-aminoethylphosphonate (CMP-2-AEP) serves as a key activated intermediate in the biosynthesis of phosphonolipids, which are structural analogues of common glycerophospholipids where a stable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus bond of phosphate (B84403) esters. unl.pt These phosphonolipids are integral components of cellular membranes in a variety of organisms. unl.pt

Synthesis of Diacylglyceryl-2-aminoethylphosphonate (DAG-AEP)

The biosynthesis of diacylglyceryl-2-aminoethylphosphonate (DAG-AEP), a major class of phosphonolipids, proceeds through a pathway analogous to the synthesis of phosphatidylethanolamine (B1630911). biorxiv.org The process begins with the activation of 2-aminoethylphosphonate (2-AEP) by cytidine triphosphate (CTP), a reaction catalyzed by an ethanolamine-phosphate cytidylyltransferase-like enzyme (PCYT2), to form CMP-2-AEP and pyrophosphate. biorxiv.orgbiorxiv.org Subsequently, the 2-aminoethylphosphonate moiety is transferred from CMP-2-AEP to a molecule of 1,2-diacyl-sn-glycerol. This reaction is catalyzed by an ethanolaminephosphotransferase (EPT1), yielding DAG-AEP and cytidine monophosphate (CMP). biorxiv.orgbiorxiv.org

In some organisms, further modifications of the headgroup can occur. For instance, the sequential N-methylation of the amino group of DAG-AEP can lead to the formation of diacylglyceryl-N-trimethyl-2-aminoethylphosphonate. modelseed.orgresearchgate.net

Role in Membrane Biogenesis and Structure

Phosphonolipids, including DAG-AEP, are important structural and functional components of cellular membranes. biorxiv.orgnih.gov Their incorporation into the lipid bilayer influences the physical properties of the membrane, such as fluidity and stability. The presence of the chemically robust C-P bond in phosphonolipids confers resistance to enzymatic degradation by phospholipases, which may provide a selective advantage in certain environments. unl.pt

Role in Cell-Surface Phosphonoglycan Biogenesis

In addition to their role in forming phosphonolipids, phosphonates like 2-AEP are also found as components of complex cell-surface polysaccharides known as phosphonoglycans. hawaii.educore.ac.uk These macromolecules are present in various organisms and are thought to be involved in processes such as cell recognition and interaction with the environment. ebi.ac.uk

The biosynthesis of these phosphonoglycans involves the transfer of the phosphonate (B1237965) headgroup from an activated nucleotide sugar donor, conceptually similar to the synthesis of other complex carbohydrates. While the precise biosynthetic pathways for many phosphonoglycans are still under investigation, it is proposed that CMP-2-AEP can serve as the donor molecule for the incorporation of the 2-aminoethylphosphonate moiety onto the glycan backbone. This enzymatic transfer would be catalyzed by specific phosphonoglycan synthases. In some organisms, these phosphonoglycans can constitute a significant portion of the total cellular phosphorus. hawaii.edu For example, the eggs of the freshwater snail Helisoma have been found to contain up to 95% of their phosphorus in the form of 2-AEP-modified phosphonoglycans. hawaii.edu

Broader Metabolic Pathways of Phosphonate Utilization and Recycling

Organisms that can utilize phosphonates as a nutrient source have evolved sophisticated catabolic pathways to cleave the stable C-P bond and release inorganic phosphate.

Catabolic Pathways of 2-Aminoethylphosphonate (e.g., PhnWX and PhnWAY pathways)

The breakdown of 2-AEP is a critical step for organisms using it as a phosphorus, nitrogen, or carbon source. ebi.ac.uk Two of the most well-characterized catabolic routes are the PhnWX and PhnWAY pathways. mdpi.com

Both pathways initiate with the same enzymatic step: the transamination of 2-AEP. mdpi.com The enzyme 2-aminoethylphosphonate—pyruvate (B1213749) transaminase (PhnW) catalyzes the transfer of the amino group from 2-AEP to pyruvate, yielding phosphonoacetaldehyde (B103672) (PAA) and L-alanine. ebi.ac.ukmdpi.com

From PAA, the pathways diverge:

PhnWX Pathway: In this pathway, the enzyme phosphonoacetaldehyde hydrolase (PhnX), also known as phosphonatase, directly cleaves the C-P bond of PAA. acs.orgresearchgate.net This hydrolytic reaction produces acetaldehyde (B116499) and inorganic phosphate. acs.orgresearchgate.net The phnWX gene cluster is found in many bacteria. acs.org

PhnWAY Pathway: Alternatively, PAA can be oxidized to phosphonoacetate by the NAD-dependent phosphonoacetaldehyde dehydrogenase (PhnY). mdpi.comnih.gov Subsequently, phosphonoacetate hydrolase (PhnA) hydrolyzes phosphonoacetate to yield acetate (B1210297) and inorganic phosphate. mdpi.comnih.gov The phnWAY gene cluster has been characterized in organisms like Sinorhizobium meliloti. nih.gov

The table below summarizes the key enzymes and reactions in these two pathways.

PathwayEnzymeGeneReaction
Shared Initial Step 2-Aminoethylphosphonate—pyruvate transaminasephnW2-Aminoethylphosphonate + Pyruvate → Phosphonoacetaldehyde + L-Alanine
PhnWX Pathway Phosphonoacetaldehyde hydrolasephnXPhosphonoacetaldehyde → Acetaldehyde + Inorganic Phosphate
PhnWAY Pathway Phosphonoacetaldehyde dehydrogenasephnYPhosphonoacetaldehyde + NAD⁺ → Phosphonoacetate + NADH + H⁺
Phosphonoacetate hydrolasephnAPhosphonoacetate + H₂O → Acetate + Inorganic Phosphate

Regulatory Mechanisms Governing Phosphonate Catabolism

The expression of genes involved in phosphonate catabolism is tightly regulated to ensure that these pathways are active only when needed, primarily under conditions of phosphate limitation. frontiersin.orgnih.gov The regulation often occurs at the transcriptional level and can be influenced by both the availability of inorganic phosphate (Pi) and the presence of the phosphonate substrate itself. frontiersin.orgnih.gov

In many bacteria, the expression of phosphonate utilization (phn) genes is controlled by the Pho regulon, a global regulatory system that responds to phosphate availability. mdpi.com When inorganic phosphate is scarce, the Pho regulon is activated, leading to the transcription of genes required for scavenging alternative phosphorus sources, including phosphonates.

In addition to Pi-repressible regulation, some phosphonate catabolic pathways are also subject to substrate-inducible control. frontiersin.orgnih.gov This means that the presence of the specific phosphonate compound can induce the expression of the enzymes required for its degradation. This dual regulation allows microorganisms to efficiently utilize phosphonates when their preferred phosphorus source is depleted. frontiersin.org

Contribution to the Biosynthesis of Other Phosphonate Natural Products

The activated nucleotide, CMP-2-aminoethylphosphonate, serves as a crucial donor molecule in the biosynthesis of a diverse array of more complex phosphonate-containing natural products. The attachment of the cytidine monophosphate (CMP) moiety to 2-aminoethylphosphonate (AEP) represents a key biochemical strategy to energize the phosphonate group, facilitating its transfer onto various acceptor molecules. This process is central to the widespread distribution of phosphonates in nature, from bacteria to higher organisms.

Research has revealed that the biosynthesis of many phosphonate natural products diverges from common intermediates. nih.gov While the initial steps to form AEP from phosphoenolpyruvate (B93156) are well-established, the subsequent tailoring steps to create more complex structures were less understood for a long time. nih.govresearchgate.net A pivotal discovery has been the identification of nucleotidyltransferases as key enzymes in these pathways. researchgate.net Specifically, a class of enzymes known as phosphonyl tailoring cytidylyltransferases (PntCs) has been characterized. These enzymes catalyze the activation of AEP by reacting it with cytidine triphosphate (CTP) to yield this compound and pyrophosphate. researchgate.net

Once formed, this compound acts as a substrate for other transferase enzymes. These enzymes recognize the activated 2-aminoethylphosphonate unit and catalyze its covalent attachment to different molecular scaffolds. This mechanism is fundamental to the formation of several major classes of phosphonate-containing macromolecules. ebi.ac.uk The products of these biosynthetic pathways include:

Phosphonolipids: Where the AEP moiety is attached to a lipid backbone, becoming an integral part of cell membranes in various organisms, including certain bacteria and marine invertebrates. nih.gov

Phosphonoglycans: Complex carbohydrates decorated with AEP, often found on cell surfaces where they can play roles in cell recognition and interaction. nih.govkegg.jp

Phosphonoproteins: Proteins that are post-translationally modified with AEP, although this class is less common. kegg.jp

The activation of AEP to this compound is therefore a predominant chemical logic that enables the diversification of phosphonate natural products, allowing organisms to integrate the stable carbon-phosphorus bond into essential macromolecules. researchgate.net

Interactive Data Table: Role of CMP-2-AEP in Biosynthesis

The following table summarizes the key enzymatic step where this compound is generated and its subsequent role as a precursor.

EnzymeSubstratesActivated IntermediateFunction of IntermediateResulting Natural Product Classes
Phosphonyl tailoring cytidylyltransferase (PntC)2-aminoethylphosphonate, CTPThis compoundDonor of the 2-aminoethylphosphonate moiety in transfer reactionsPhosphonolipids, Phosphonoglycans, Phosphonoproteins nih.govresearchgate.netebi.ac.ukkegg.jp

Ecological Distribution and Biological Context of Cmp 2 Aminoethylphosphonate Metabolism

Prevalence and Abundance in Diverse Microbial Lineages

Occurrence in Bacteria, Protozoa, and Eukaryotic Phytoplankton (e.g., Diatoms)

The capacity to synthesize and metabolize phosphonates, including the pathway involving CMP-2-aminoethylphosphonate, is widespread across various microbial domains. Phosphonates are produced by a diverse array of "primitive" life forms, including many bacteria, archaea, and protozoa. mdpi.comfrontiersin.org They are also found in marine invertebrates, where they can constitute up to 50% of the total phosphorus content. frontiersin.org Natural phosphonates like 2-aminoethylphosphonic acid (2-AEP) are commonly found as components of exopolysaccharides, glycoproteins, and membrane phosphonolipids. frontiersin.org

In marine environments, bacteria are key players in phosphonate (B1237965) metabolism. frontiersin.orgnih.gov Analysis of bacterial genomes reveals that approximately 10% contain genes for phosphonate biosynthesis, while around 40% possess genes for phosphonate catabolism. frontiersin.orgnih.gov Metagenomic data from global ocean surveys suggest that about 10% and 30% of bacterial genomes in these environments encode for phosphonate biosynthesis and catabolism, respectively. frontiersin.orgnih.gov Proteobacteria, in particular, are major contributors to marine microbial phosphonate cycling, with phosphonate production showing broader taxonomic diversity than its breakdown. oup.comnih.gov

Eukaryotic phytoplankton, such as diatoms, also play a role in the cycling of specific phosphonates. The model diatom Phaeodactylum tricornutum has been shown to utilize 2-aminoethylphosphonate (2-AEP) as an alternative phosphorus source. nih.govasm.org The proposed metabolic pathway in this diatom involves the reaction of 2-AEP with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-2-aminoethylphosphonate (CMP-2-AEP). nih.govbiorxiv.org This intermediate is then transferred to a diglyceride to form a glycerophospholipid, which is incorporated into the cell membrane. nih.govbiorxiv.org The diatom Thalassiosira pseudonana can also use 2-AEP to support growth, particularly at lower temperatures. mdpi.com This suggests that the ability to utilize phosphonates may be an adaptive strategy for diatoms in phosphorus-deficient or cold environments. nih.govmdpi.com

The table below summarizes the occurrence of phosphonate metabolism across different microbial lineages.

Microbial LineageRole in Phosphonate MetabolismKey FindingsReferences
Bacteria Biosynthesis and Catabolism~10% of sequenced genomes encode biosynthesis; ~40% encode catabolism. Proteobacteria are major contributors in marine environments. frontiersin.orgnih.govoup.comnih.gov
Protozoa BiosynthesisKnown producers of natural phosphonates. mdpi.com
Diatoms (Phaeodactylum tricornutum, Thalassiosira pseudonana)Utilization/CatabolismCan utilize 2-AEP as a phosphorus source, incorporating it into membrane lipids via a CMP-2-AEP intermediate. nih.govasm.orgmdpi.comresearchgate.net
Archaea Biosynthesis and CatabolismPhosphonate cycling genes are encoded in diverse gene clusters in marine archaea. oup.com

Evolutionary Conservation of this compound Biosynthetic Capacity

The biosynthesis of phosphonates, from which this compound is derived, is an ancient metabolic pathway. The core of this pathway is the enzymatic conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by PEP phosphomutase (PepM). frontiersin.orgnih.govnih.gov This initial step is shared across the vast majority of known phosphonate biosynthetic pathways. nih.govpnas.org Due to the unfavorable equilibrium of this reaction, it is tightly coupled with a subsequent irreversible step, most commonly the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase (Ppd). frontiersin.orgbiorxiv.org

The genes encoding these biosynthetic enzymes, particularly pepM, are often clustered together on the chromosome. nih.gov This genetic linkage allows for the co-regulation and inheritance of the entire pathway. The conservation of the pepM gene and its neighboring genes across different microbial taxa suggests a strong evolutionary pressure to maintain phosphonate biosynthetic capabilities. nih.gov The diversity of phosphonate biosynthetic pathways can often be predicted by examining the diversity of the pepM gene itself. nih.gov

Analysis of the gene neighborhoods surrounding pepM reveals a wide variety of downstream modifying enzymes that lead to the synthesis of a vast array of phosphonate compounds. nih.govbiorxiv.org Pathways leading to the production of 2-AEP are particularly common. biorxiv.orgnih.gov Computational analysis of microbial genomes indicates that a significant percentage of phosphonate biosynthetic pathways are predicted to produce 2-AEP or its derivatives. nih.gov This suggests that the capacity to produce the precursors for this compound is a well-conserved and widespread trait in the microbial world.

Role in Marine Biogeochemistry and Phosphorus Cycling

Phosphonates, and by extension the metabolism involving this compound, are significant components of the marine phosphorus cycle. frontiersin.orgnih.gov In many oceanic regions, particularly oligotrophic gyres, the concentration of inorganic phosphate (B84403) (Pi), the preferred phosphorus source for many organisms, is extremely low. frontiersin.orghawaii.edu In these environments, dissolved organic phosphorus (DOP) becomes a crucial nutrient source, and phosphonates can constitute a significant fraction of this DOP pool, sometimes up to 25% of the high-molecular-weight fraction. mdpi.comnih.gov

The breakdown of phosphonates by marine microbes remineralizes this phosphorus, making it available for primary production. oup.com This process is a vital link in the marine food web, connecting the dissolved organic matter pool to microbial biomass. The widespread distribution of genes for both phosphonate biosynthesis and catabolism in marine metagenomes underscores the importance of these compounds in global biogeochemical cycles. frontiersin.orgnih.govoup.com The catabolism of 2-AEP, the precursor to CMP-2-AEP, is a dominant strategy for phosphonate utilization globally, enabling microbes to acquire not only phosphorus but also carbon and nitrogen. oup.comnih.gov

Furthermore, the metabolism of certain phosphonates has been linked to the production of methane (B114726) in aerobic marine waters, a phenomenon that has long puzzled oceanographers. mdpi.comhawaii.edu The cleavage of the carbon-phosphorus (C-P) bond in methylphosphonate, for instance, releases methane as a byproduct. mdpi.com This highlights the intricate connections between the phosphorus, carbon, and potentially other nutrient cycles, mediated by microbial phosphonate metabolism.

Adaptation Strategies for Phosphorus Acquisition in Limiting Environments

In phosphorus-limited marine environments, the ability to utilize alternative phosphorus sources like phosphonates provides a significant competitive advantage. mdpi.comhawaii.edu The expression of many phosphonate catabolic pathways is controlled by the cellular phosphorus status, often being induced under low inorganic phosphate conditions. mdpi.comfrontiersin.orgnih.gov This regulation is typically mediated by the Pho regulon, a global regulatory system that responds to phosphate availability. nih.gov

However, recent research has revealed that not all phosphonate degradation is strictly tied to phosphate starvation. nih.gov Some marine bacteria can break down 2-AEP even when inorganic phosphate is plentiful, using it as a source of nitrogen. mdpi.comnih.gov This substrate-inducible, phosphate-insensitive pathway represents a previously unrecognized aspect of the oceanic nutrient cycles and provides a niche for organisms that can access this resource regardless of ambient phosphate levels. nih.gov

For eukaryotic phytoplankton like diatoms, the utilization of 2-AEP and its incorporation into membrane lipids via CMP-2-AEP may be an adaptive strategy to cope with phosphorus deficiency. nih.govasm.org By synthesizing phosphonolipids instead of phospholipids (B1166683), these organisms can potentially reallocate their limited phosphorus resources to other essential cellular functions, such as nucleic acid synthesis. biorxiv.org The observation that 2-AEP utilization in some diatoms is more efficient at lower temperatures suggests it may also be an adaptation to cold, nutrient-poor waters. mdpi.com

The table below details some of the key adaptation strategies related to phosphonate metabolism.

Adaptation StrategyDescriptionOrganismsReferences
Pho Regulon Control Upregulation of phosphonate catabolism genes in response to low inorganic phosphate levels.Many marine bacteria frontiersin.orgnih.govnih.gov
Phosphate-Insensitive Catabolism Utilization of 2-AEP as a nitrogen source, independent of ambient phosphate concentrations.Some marine bacteria mdpi.comnih.gov
Phosphonolipid Synthesis Incorporation of 2-AEP into cell membranes via a CMP-2-AEP intermediate to conserve phosphorus.Diatoms (Phaeodactylum tricornutum) nih.govasm.orgbiorxiv.org
Temperature-Dependent Utilization Enhanced growth on 2-AEP at lower temperatures.Diatoms (Thalassiosira pseudonana) mdpi.com

Genomic and Metagenomic Insights into Phosphonate Biosynthetic Gene Clusters

Genomic and metagenomic analyses have been instrumental in revealing the diversity and distribution of phosphonate biosynthetic gene clusters (BGCs). nih.govasm.org As mentioned, these BGCs are typically characterized by the presence of the pepM gene, which encodes the key enzyme PEP phosphomutase. nih.govpnas.org The genes within these clusters often encode a complete pathway, from the initial C-P bond formation to the final decorated phosphonate product. nih.govoup.com

By mining genomic and metagenomic datasets, researchers have identified a vast and largely untapped reservoir of novel phosphonate biosynthetic pathways, particularly within groups like the Actinobacteria. nih.govpnas.org These analyses predict the existence of hundreds of unique phosphonate molecules yet to be discovered. nih.gov

Metagenomic surveys of marine environments, such as the Tara Oceans expedition, have provided a global perspective on phosphonate metabolism. oup.com These studies show that phosphonate cycling genes are abundant and are encoded by a wide range of bacterial and archaeal classes. oup.com The hydrolysis of 2-AEP is the most prevalent phosphonate catabolism strategy identified in these datasets. oup.com Interestingly, phosphonate cycling genes are particularly abundant in the mesopelagic zone (200-1000m depth) and during winter months, suggesting a dynamic role for these compounds in different oceanic niches and seasons. oup.com

These large-scale sequencing efforts have also highlighted the modularity and combinatorial nature of phosphonate BGCs. biorxiv.orgnih.gov Different enzymatic domains and accessory genes can be combined in various ways, leading to a wide diversity of final products. For example, computational analyses have classified ppm-containing gene neighborhoods into families based on the presence of known downstream enzymes, revealing the relative abundance of pathways leading to intermediates like 2-AEP, phosphonoacetate, and phosphonoalanine. biorxiv.orgnih.gov This bioinformatic approach is crucial for predicting the chemical diversity of phosphonates and for guiding the discovery of new bioactive compounds. pnas.orgasm.org

Future Research Directions and Unexplored Avenues in Cmp 2 Aminoethylphosphonate Studies

Discovery and Characterization of Novel Enzymes and Reaction Mechanisms

The biosynthesis and degradation of phosphonates, including 2-aminoethylphosphonate (2-AEP), involve a diverse array of enzymes, many of which catalyze unique and sometimes unprecedented chemical reactions. nih.govportlandpress.com Future research is expected to identify and characterize new enzymes involved in the CMP-2-aminoethylphosphonate (CMP-2-AEP) pathway, expanding our understanding of phosphonate (B1237965) metabolism. nih.gov

A key area of investigation is the identification of novel enzymes that act on 2-AEP and its derivatives. For instance, a recently discovered enzyme, PbfA, found in many bacteria, catalyzes the elimination of ammonia (B1221849) from (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) to produce phosphonoacetaldehyde (B103672) (PAA). nih.govacs.orgbiorxiv.orgresearchgate.net This reaction represents a previously unknown branch of the AEP degradation pathway. biorxiv.org Further genomic and biochemical studies are likely to uncover additional enzymes with novel catalytic functions, providing new insights into the metabolic versatility of microorganisms. nih.govnih.gov

The biosynthesis of 2-AEP itself, while established to proceed from phosphoenolpyruvate (B93156) (PEP) through the action of enzymes like PEP phosphomutase, phosphonopyruvate (B1221233) decarboxylase, and AEP transaminase, may harbor uncharacterized enzymatic steps or alternative pathways in different organisms. frontiersin.orgfrontiersin.orgnih.govnih.gov Investigating the diversity of these enzymes across various species could reveal novel catalytic mechanisms and substrate specificities.

Moreover, the activation of 2-AEP to CMP-2-AEP is catalyzed by a CTP:(2-aminoethyl)phosphonate cytidylyltransferase. genome.jpnih.gov While this enzyme has been characterized, the full extent of its regulation and its interaction with other metabolic pathways remains an active area of research. nih.gov The discovery of novel enzymes that modify or utilize CMP-2-AEP could open up new avenues in understanding the biological roles of phosphonates.

Elucidation of Complex Regulatory Networks Governing this compound Metabolism

The metabolism of 2-AEP is tightly controlled by complex regulatory networks that respond to nutrient availability and environmental stress. nih.gov A key focus for future research is to unravel these intricate regulatory mechanisms at the molecular level.

In bacteria like Pseudomonas putida, the utilization of 2-AEP as a source of phosphorus, nitrogen, or carbon is governed by a hierarchy of master regulators, including PhoBR, NtrBC, and CbrAB. nih.gov These two-component systems sense nutrient limitations and, in conjunction with substrate-specific regulators like AepR, control the expression of genes involved in 2-AEP transport and catabolism. nih.gov Future studies will likely focus on identifying the specific signals and downstream effectors that mediate this cross-regulatory talk.

The regulation of the C-P lyase pathway, a major route for phosphonate degradation, is also a subject of ongoing investigation. frontiersin.orgnih.gov While it is known to be induced under phosphate (B84403) starvation, the precise molecular players and the interplay with other regulatory circuits are not fully understood. asm.org

Furthermore, the regulation of CMP-2-AEP synthesis and its incorporation into phosphonolipids and phosphonoglycans is an area ripe for exploration. genome.jpbiorxiv.orgasm.orgnih.gov In the diatom Phaeodactylum tricornutum, the expression of enzymes involved in the synthesis of diacylglyceryl-2-AEP from 2-AEP is significantly upregulated under phosphorus-limiting conditions. biorxiv.orgasm.orgnih.govbiorxiv.org Elucidating the signaling pathways that control the expression of these enzymes will be crucial for understanding how organisms adapt to nutrient stress by remodeling their membrane composition.

Investigation of Uncharacterized Biological Roles and Inter-organismal Interactions

While the role of CMP-2-AEP as a precursor for phosphonolipids and phosphonoglycans is established, its full spectrum of biological functions remains largely unexplored. atamanchemicals.comebi.ac.ukhmdb.ca Future research will aim to uncover novel roles for this compound and the molecules derived from it.

Phosphonates are known to be involved in a variety of biological processes, including cell signaling, metal chelation, and as structural components of cell membranes and walls. nih.gov The incorporation of 2-AEP into lipids and glycans can alter the physical properties of these molecules, potentially affecting membrane fluidity, stability, and interactions with other molecules. biorxiv.org Investigating how these phosphonate-containing macromolecules influence cellular processes is a key research direction.

The role of phosphonates in inter-organismal interactions is another fascinating and underexplored area. Phosphonates released by one organism can be utilized as a nutrient source by others, creating complex metabolic networks in microbial communities. frontiersin.orgnih.govfrontiersin.org Furthermore, some phosphonates have been shown to have antimicrobial or herbicidal properties, suggesting a role in chemical warfare and competition between species. nih.govportlandpress.com Future studies could focus on identifying the specific phosphonate-mediated interactions between different organisms and their ecological significance.

Development of Chemical Probes and Inhibitors for Pathway Interrogation

To dissect the intricate pathways of CMP-2-AEP metabolism and function, the development of specific chemical probes and inhibitors is essential. nih.gov These tools can be used to label and identify enzymes, track the flux of metabolites, and selectively block specific enzymatic steps.

Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying enzyme function in complex biological systems. stanford.edu The design and synthesis of tagged acyl phosphate or phosphonate probes that mimic CMP-2-AEP or its precursors could enable the identification and characterization of novel enzymes involved in its metabolism. google.com For example, phosphonate-tagged probes have been successfully used for protein labeling and enrichment. researchgate.net

Furthermore, the development of potent and selective inhibitors for key enzymes in the CMP-2-AEP pathway is a major goal. iu.edunih.govresearchgate.netrsc.org Such inhibitors would not only be valuable research tools for dissecting metabolic pathways but could also have potential applications in medicine and agriculture. rsc.orgoup.com For instance, inhibitors of phosphonate biosynthesis could serve as novel antimicrobial or antiparasitic agents. iu.eduresearchgate.net The synthesis of α-brominated phosphonates has shown promise in developing irreversible inhibitors of phosphate-recognizing enzymes. rsc.org

Potential Research Applications in Enzyme Engineering and Synthetic Pathway Design

The enzymes involved in CMP-2-AEP metabolism represent a rich source of biocatalysts with potential applications in enzyme engineering and synthetic biology. nih.govnih.govresearchgate.netmdpi.com Their ability to catalyze the formation and cleavage of the stable C-P bond makes them attractive targets for the development of novel biotechnological processes. frontiersin.orgnih.gov

Enzyme engineering efforts could focus on altering the substrate specificity, enhancing the catalytic efficiency, or improving the stability of key enzymes in the pathway. For example, modifying the active site of a phosphonatase could enable the degradation of a broader range of phosphonate compounds, which could be useful for bioremediation purposes. mdpi.com

Furthermore, the elucidation of phosphonate biosynthetic pathways provides a blueprint for the design of novel synthetic pathways. nih.govnih.govresearchgate.net By combining enzymes from different pathways, it may be possible to create synthetic routes for the production of novel phosphonate compounds with desired properties. nih.gov This could lead to the development of new drugs, herbicides, or other valuable chemicals. oup.com The modular nature of many phosphonate biosynthetic gene clusters facilitates a "plug-and-play" approach to synthetic pathway design. nih.govnih.gov

Q & A

Q. What are the structural characteristics and key identifiers of CMP-2-aminoethylphosphonate?

CMP-2-AEP is a pyrimidine ribonucleoside diphosphate with the molecular formula C₁₁H₂₀N₄O₁₀P₂ (molecular weight: 430.07 g/mol). Key structural features include:

  • A cytidine monophosphate (CMP) moiety linked to 2-aminoethylphosphonate via a diphosphate bridge.
  • SMILES Notation : O=C1N=C(N)C=CN1[C@H]2O[C@@H](CO[P+]([O-])([O-])O[P+]([O-])([O-])CC[N+](C)(C)C)[C@H](O)[C@@H]2O
  • NMR Data : Requires prediction via HTML5-compatible tools due to complex stereochemistry .
  • Classification : Part of the pyrimidine ribonucleoside diphosphate family, involved in phospholipid biosynthesis .

Q. What analytical techniques are used to detect and quantify CMP-2-AEP in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for targeted quantification, leveraging unique mass-to-charge (m/z) ratios.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features and confirm purity .
  • Fold-Change Analysis : Log₁₀ fold-change (FC) values compare metabolite levels between experimental conditions (e.g., air-dried beef vs. inoculated samples) .

Q. What is the role of CMP-2-AEP in phospholipid biosynthesis?

CMP-2-AEP acts as an intermediate in the incorporation of 2-aminoethylphosphonate (2-AEP) into phospholipids:

  • Step 1 : 2-AEP reacts with CTP via ethanolamine-phosphate cytidylyltransferase (PCYT2) to form CMP-2-AEP and diphosphate.
  • Step 2 : Ethanolamine phosphotransferase (EPT1) catalyzes the transfer of 2-AEP to diacylglycerol, forming diacylglyceryl-2-AEP (DAG-2-AEP), a membrane phospholipid component .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on the incorporation efficiency of 2-AEP into phospholipids?

  • Comparative Pathway Analysis : Use transcriptomic data (e.g., normalized FPKM values) to assess expression levels of PCYT2 and EPT1 across experimental conditions .
  • Isotopic Labeling : Track ²H- or ¹³C-labeled 2-AEP to quantify incorporation rates and validate enzymatic activity .
  • Statistical Validation : Apply ANOVA or t-tests to evaluate significance of log₁₀ FC values in metabolite profiles .

Q. What experimental designs optimize the study of enzyme kinetics for PCYT2 in CMP-2-AEP synthesis?

  • In Vitro Assays : Purify PCYT2 and measure reaction rates under varying substrate concentrations (CTP and 2-AEP).
  • Kinetic Parameters : Calculate KmK_m (substrate affinity) and VmaxV_{max} (maximum velocity) using Michaelis-Menten models.
  • Inhibitor Studies : Test phosphonate analogs to identify competitive/non-competitive inhibition mechanisms .

Q. How do researchers address discrepancies in reported biological functions of CMP-2-AEP across species?

  • Cross-Species Transcriptomics : Compare gene expression profiles (e.g., P. tricornutum vs. mammalian models) to identify conserved pathways .
  • CRISPR Knockouts : Disrupt PCYT2 or EPT1 in model organisms to assess phenotypic changes and pathway necessity .
  • Meta-Analysis : Synthesize data from KEGG (ko00440) and UniProt to map evolutionary conservation of enzymes .

Q. What methodological approaches validate the metabolic stability of CMP-2-AEP in cellular environments?

  • Half-Life Studies : Incubate CMP-2-AEP with cell lysates and measure degradation rates via LC-MS.
  • pH/Temperature Profiling : Test stability under physiological conditions (pH 7.4, 37°C) vs. extremes.
  • Enzyme-Specific Probes : Use fluorogenic substrates to monitor phosphatase activity in real-time .

Data Presentation and Ethical Considerations

Q. How should researchers present complex metabolite data (e.g., log₁₀ FC values) in publications?

  • Tables : Report average and cumulative log₁₀ FC values for metabolite classes (e.g., carbohydrates, alcohols) .
  • VIP Scores : Highlight compounds with Variable Importance in Projection (VIP) scores >1.5 to prioritize key metabolites .
  • Appendix Use : Include raw NMR/MS spectra in supplementary materials to enhance reproducibility .

Q. What ethical guidelines apply to studies involving CMP-2-AEP in model organisms?

  • IACUC Protocols : Ensure compliance with animal welfare standards for in vivo experiments.
  • Data Transparency : Share negative results (e.g., failed incorporation assays) to avoid publication bias .
  • Attribution : Acknowledge contributions of shared reagents (e.g., enzyme samples from collaborating labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.